molecular formula C22H20ClN7O2 B2743755 (4-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920372-18-5

(4-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2743755
CAS No.: 920372-18-5
M. Wt: 449.9
InChI Key: WOBFARBNRXAZGY-UHFFFAOYSA-N
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Description

(4-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20ClN7O2 and its molecular weight is 449.9. The purity is usually 95%.
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Biological Activity

The compound (4-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, with the molecular formula C22H20ClN7O2, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : (4-chlorophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
  • Molecular Weight : 449.9 g/mol
  • Purity : Typically around 95% .

Biological Activity Overview

Research indicates that compounds containing the triazole and pyrimidine moieties exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that triazole derivatives can exhibit significant antimicrobial effects. For instance, compounds similar to this compound have been tested against various bacterial strains:

CompoundMIC (μg/mL)Bacterial Strain
Triazole derivative0.046 - 3.11MRSA
Reference (Vancomycin)0.68MRSA
Reference (Ciprofloxacin)2.96MRSA

These findings suggest that the triazole structure enhances the antimicrobial potency of the compound .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably:

  • Cell Lines Tested : HepG2 (liver cancer) and MDA-MB-231 (breast cancer).
  • IC50 Values :
    • Compound exhibited an IC50 of 1.4 μM against MDA-MB-231.
    • Sorafenib showed an IC50 of 5.2 μM for comparison.

This indicates a superior selectivity and potency of the compound against specific cancer cell lines .

The biological activity of this compound is likely attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Pathways : The triazole ring is known to inhibit enzymes involved in fungal cell wall synthesis.
  • Receptor Modulation : The piperazine moiety may influence receptor interactions that are critical in cancer proliferation pathways.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Triazole Derivatives :
    • A series of triazole derivatives were synthesized and tested for antimicrobial activity.
    • Compounds exhibited lower MIC values compared to standard antibiotics .
  • Cytotoxicity Against Cancer Cell Lines :
    • A compound structurally related to this compound was evaluated for its cytotoxic effects.
    • Results indicated significant inhibition rates against targeted cancer cells .

Properties

IUPAC Name

(4-chlorophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7O2/c1-32-18-8-6-17(7-9-18)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)15-2-4-16(23)5-3-15/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBFARBNRXAZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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